4-Amino-2,2,6,6-tetramethylpiperidine

Catalog No.
S594225
CAS No.
36768-62-4
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,2,6,6-tetramethylpiperidine

CAS Number

36768-62-4

Product Name

4-Amino-2,2,6,6-tetramethylpiperidine

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-amine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3

InChI Key

FTVFPPFZRRKJIH-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)N)C

Synonyms

2,2,6,6-Tetramethyl-4-aminopiperidine; 2,2,6,6-Tetramethyl-4-piperidinamine; 2,2,6,6-Tetramethyl-4-piperidylamine; NSC 102510; Triacetonediamine

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C

Role as an Intermediate:

4-Amino-2,2,6,6-tetramethylpiperidine (ATMP) primarily functions as an intermediate in the synthesis of various organic compounds. Notably, it plays a crucial role in the preparation of N-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as Bobbitt's salt), an efficient and versatile oxidant used in various organic reactions.

Potential Applications in Medicinal Chemistry:

While research on ATMP's direct applications in medicine is limited, its structural similarity to known bioactive molecules has sparked interest in its potential as a starting material for drug development. The presence of the diamine functional group in ATMP suggests its possible exploration for the design and synthesis of novel therapeutic agents targeting specific biological processes.

4-Amino-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₀N₂ and a CAS number of 36768-62-4. This compound features a piperidine ring that is heavily substituted with four methyl groups and an amino group at the 4-position, contributing to its unique properties. It appears as a colorless to light yellow liquid and has a boiling point of approximately 188–189 °C and a melting point of 16–18 °C .

ATMP is classified as a harmful substance. Here are some safety points to consider:

  • Toxicity: Information on specific toxicity is limited, but the safety data sheet (SDS) indicates harmful effects if swallowed [].
  • Corrosivity: ATMP can cause severe skin burns and eye damage [].
  • Environmental Impact: ATMP is harmful to aquatic life and can have long-lasting effects [].

Safety Precautions

  • When handling ATMP, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and protective clothing [].
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Follow proper waste disposal procedures as outlined in the SDS [].
Typical of amines and cyclic compounds. It can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, attacking electrophiles.
  • Acylation reactions: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation reactions: The nitrogen atom can be alkylated using alkyl halides to produce quaternary ammonium compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex molecules.

Research indicates that 4-Amino-2,2,6,6-tetramethylpiperidine exhibits biological activity that may be relevant in pharmacology. Its structure suggests potential interactions with various biological targets, particularly due to the presence of the amino group. Studies have shown it may have effects on neurotransmitter systems, although detailed pharmacological profiles are still under investigation .

Several methods exist for synthesizing 4-Amino-2,2,6,6-tetramethylpiperidine:

  • Reduction of Nitriles: Starting from a nitrile precursor, reduction can yield the desired amine.
  • Alkylation of Piperidine: Piperidine can be alkylated with suitable reagents to introduce the tetramethyl groups followed by amination.
  • Direct Amination: Using ammonia or amines in the presence of catalysts can lead to the formation of the amino-substituted piperidine.

4-Amino-2,2,6,6-tetramethylpiperidine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
  • Material Science: Its properties make it suitable for use in polymer chemistry and the development of new materials .

Interaction studies involving 4-Amino-2,2,6,6-tetramethylpiperidine focus on its binding affinity and effects on biological targets. Research has suggested that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic uses or toxicity profiles .

Several compounds share structural similarities with 4-Amino-2,2,6,6-tetramethylpiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Amino-2-methylpiperidineContains one amino groupLess sterically hindered
N,N-DimethylpiperamineTwo methyl groups on nitrogenDifferent steric properties
1-Amino-4-methylpiperidineAmino group at a different positionPotentially different biological activity
TriacetonediamineAnother name for 4-Amino-2,2,6,6-tetramethylpiperidineHighlights its dual identity

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and biological activity. The unique arrangement of substituents in 4-Amino-2,2,6,6-tetramethylpiperidine distinguishes it from these similar compounds.

Physical Description

Liquid

XLogP3

0.6

Boiling Point

188.5 °C

Melting Point

17.0 °C

UNII

ETF220Q65R

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (26.22%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (46.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36768-62-4

Wikipedia

4-amino-2,2,6,6-tetramethylpiperidine

General Manufacturing Information

All other chemical product and preparation manufacturing
4-Piperidinamine, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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